molecular formula C16H22N4O4S B7083828 N-[4-[[3-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-2-yl]-2-methylpropanamide

N-[4-[[3-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No.: B7083828
M. Wt: 366.4 g/mol
InChI Key: SOASQYUXKKKHLW-UHFFFAOYSA-N
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Description

N-[4-[[3-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-2-yl]-2-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a thiazole ring, an oxadiazole ring, and a methoxyoxane moiety, contributing to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[4-[[3-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-10(2)13(21)19-15-17-11(9-25-15)8-12-18-14(20-24-12)16(22-3)4-6-23-7-5-16/h9-10H,4-8H2,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOASQYUXKKKHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)CC2=NC(=NO2)C3(CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[3-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-2-yl]-2-methylpropanamide typically involves several key steps:

  • Construction of the oxadiazole ring: : The oxadiazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds.

  • Formation of the thiazole ring: : This step can be achieved using condensation reactions between thioamides and α-halocarbonyl compounds.

  • Integration of the methoxyoxane group: : This often involves selective alkylation or etherification reactions.

  • Final coupling: : The thiazole and oxadiazole intermediates are linked through nucleophilic substitution or palladium-catalyzed coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This could involve:

  • Controlled temperature and pressure: : Ensuring precise reaction environments to favor the desired chemical transformations.

  • Use of catalysts: : Enhancing reaction rates and selectivity.

  • Purification techniques: : Employing chromatography, crystallization, or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[3-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-2-yl]-2-methylpropanamide can undergo several types of reactions:

  • Oxidation and reduction: : These reactions can modify the oxidation state of specific atoms within the molecule.

  • Substitution reactions: : Particularly involving electrophilic or nucleophilic reagents.

  • Cyclization reactions: : Forming additional rings or complex structures.

Common Reagents and Conditions

Reagents such as halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate are commonly used. Reactions might be conducted under inert atmospheres (e.g., nitrogen) and at controlled temperatures to ensure stability.

Major Products

The primary products depend on the reaction type. Oxidation might yield higher oxidation state analogs, while substitution could replace specific functional groups with new substituents.

Scientific Research Applications

N-[4-[[3-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-2-yl]-2-methylpropanamide finds applications in:

  • Chemistry: : As a reagent or intermediate in organic synthesis.

  • Biology: : Potentially as a probe in biochemical assays or a building block for more complex bioactive molecules.

  • Medicine: : Investigated for its pharmacological properties, possibly targeting specific enzymes or receptors.

  • Industry: : Used in materials science for developing new polymers or as a component in specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. These interactions often involve binding to specific active sites, altering the normal function of the target molecules and triggering biological responses. The exact pathways can be complex, involving multiple steps and regulatory mechanisms.

Comparison with Similar Compounds

Compared to similar compounds, such as other thiazole- and oxadiazole-containing molecules, N-[4-[[3-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-2-yl]-2-methylpropanamide stands out due to its unique structural combination. Similar compounds might include:

  • N-[4-[[3-(4-methylthioxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-2-yl]-2-methylpropanamide

  • N-[4-[[3-(4-ethoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-2-yl]-2-methylpropanamide

Hopefully, this detailed breakdown gives you a thorough understanding of this compound!

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